
苄酰基-苯丙氨酸-缬氨酸-精氨酸-氨甲酰甲基香豆素
科学研究应用
Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin has diverse applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteolytic enzymes like thrombin and trypsin.
Cancer Research: Utilized in assays to detect cancer procoagulant activity, aiding in the identification of malignant phenotypes.
Pharmacology: Helps in screening potential inhibitors of proteolytic enzymes, contributing to drug discovery.
作用机制
Target of Action
The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.
Mode of Action
BZ-Phe-val-arg-amc acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.
Biochemical Pathways
The cleavage of BZ-Phe-val-arg-amc by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .
Action Environment
The action, efficacy, and stability of BZ-Phe-val-arg-amc can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of BZ-Phe-val-arg-amc, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.
生化分析
Biochemical Properties
BZ-Phe-val-arg-amc plays a significant role in biochemical reactions as a substrate for proteases. It is specifically designed to interact with enzymes like thrombin (coagulation factor IIa), ficain, and ananain . When these enzymes cleave BZ-Phe-val-arg-amc, they release a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This interaction is highly specific, allowing researchers to accurately determine the activity of these proteases in various samples. The sensitivity and specificity of BZ-Phe-val-arg-amc make it an essential tool for studying protease activity in different biological contexts.
Cellular Effects
BZ-Phe-val-arg-amc influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, thrombin, one of the primary enzymes that interact with BZ-Phe-val-arg-amc, plays a crucial role in coagulation and inflammation . By measuring thrombin activity using BZ-Phe-val-arg-amc, researchers can gain insights into the regulation of these cellular processes. Additionally, the compound’s ability to be cleaved by other proteases like ficain and ananain further expands its utility in studying diverse cellular functions.
Molecular Mechanism
The molecular mechanism of BZ-Phe-val-arg-amc involves its cleavage by specific proteases, resulting in the release of the fluorescent product AMC. This cleavage occurs at the peptide bond between the arginine and AMC moieties . The released AMC emits fluorescence upon excitation, allowing for the quantitative measurement of enzyme activity. The specificity of BZ-Phe-val-arg-amc for certain proteases ensures that the observed fluorescence is directly correlated with the activity of the target enzyme. This mechanism provides a reliable and sensitive method for studying protease function in various biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BZ-Phe-val-arg-amc can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its performance in assays. Researchers have observed that the fluorescence signal generated by BZ-Phe-val-arg-amc remains consistent over short-term experiments, but long-term studies may require careful monitoring of the compound’s stability to ensure accurate results.
Metabolic Pathways
BZ-Phe-val-arg-amc is involved in metabolic pathways related to protease activity. The compound is cleaved by enzymes such as thrombin, ficain, and ananain, resulting in the release of AMC . This cleavage event is a key step in the metabolic pathway, allowing for the quantitative measurement of protease activity. The interaction of BZ-Phe-val-arg-amc with these enzymes provides valuable insights into the regulation of proteolytic processes and their impact on overall metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of BZ-Phe-val-arg-amc is influenced by its interactions with targeting signals and post-translational modifications. The compound is designed to be cleaved by proteases in specific cellular compartments, such as the cytoplasm or extracellular space . The localization of BZ-Phe-val-arg-amc within these compartments ensures that it interacts with the target enzymes, allowing for accurate measurement of their activity. Additionally, any post-translational modifications that affect the compound’s stability or binding affinity can further influence its subcellular localization and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Cleavage from the resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.
Industrial Production Methods
Industrial production of benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the purification of the final product .
化学反应分析
Types of Reactions
Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin undergoes several types of reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s peptide bonds can be susceptible to oxidative cleavage under harsh conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like thrombin, trypsin, and ficain in buffered aqueous solutions.
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) under mild conditions.
Major Products Formed
相似化合物的比较
Similar Compounds
Boc-Phe-val-arg-amc: Similar in structure but with a tert-butyloxycarbonyl (Boc) protecting group.
PQVR-AMC: Another fluorogenic substrate used for detecting cancer procoagulant activity.
Z-Arg-Arg-AMC: Used for monitoring specific cathepsin B activity.
Uniqueness
Benzoyl-phenylalanyl-valyl-arginyl-7-amino-4-methylcoumarin is unique due to its high sensitivity and specificity for thrombin and other proteolytic enzymes. Its ability to release a fluorescent product upon cleavage makes it a valuable tool in various biochemical and medical assays .
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDRNGBZKAOZHF-OLWNVYNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



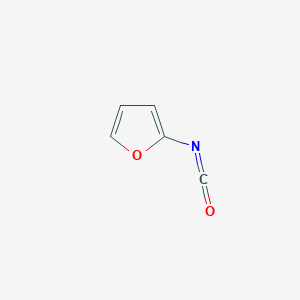
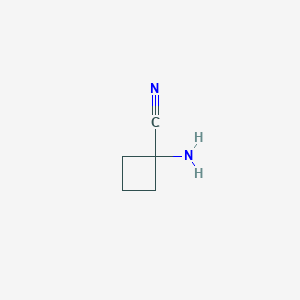
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
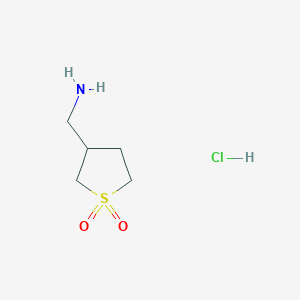
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
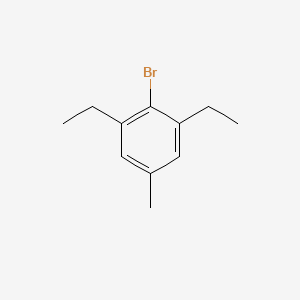
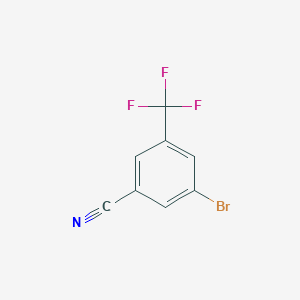
![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
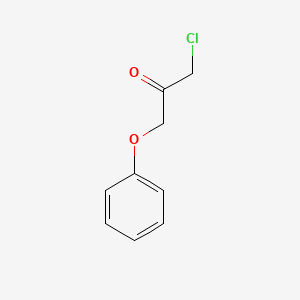
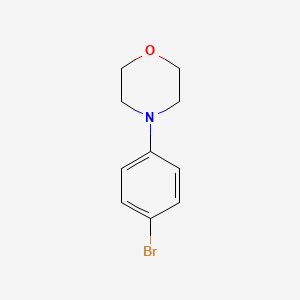
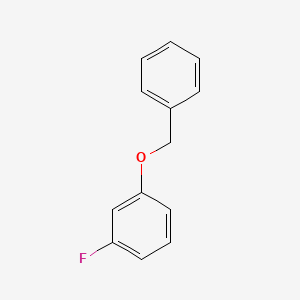
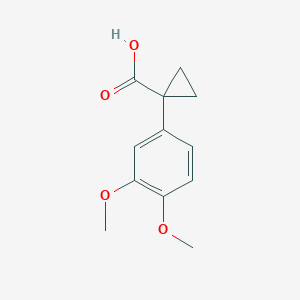
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
